molecular formula C19H13F3N4OS B2826761 6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl 3-(trifluoromethyl)phenyl ether CAS No. 477845-73-1

6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl 3-(trifluoromethyl)phenyl ether

Cat. No.: B2826761
CAS No.: 477845-73-1
M. Wt: 402.4
InChI Key: MUVYLYHWFCNRAP-UHFFFAOYSA-N
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Description

    Reagents: Methylthiol and a suitable base (e.g., sodium hydride).

    Reaction Conditions: Nucleophilic substitution reaction.

    Product: 6-(Methylsulfanyl)pyrazolo[3,4-d]pyrimidine.

  • Phenyl Ether Formation

      Reagents: 3-(trifluoromethyl)phenol and a coupling agent (e.g., DCC or EDC).

      Reaction Conditions: Etherification reaction under mild conditions.

      Product: 6-(Methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl 3-(trifluoromethyl)phenyl ether.

  • Industrial Production Methods

    Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of 6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl 3-(trifluoromethyl)phenyl ether typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazolo[3,4-d]pyrimidine core, followed by functionalization to introduce the methylsulfanyl and phenyl ether groups.

    • Formation of Pyrazolo[3,4-d]pyrimidine Core

        Starting Materials: 3-aminopyrazole and ethyl acetoacetate.

        Reaction Conditions: Cyclization reaction in the presence of a base such as sodium ethoxide.

        Product: Pyrazolo[3,4-d]pyrimidine intermediate.

    Chemical Reactions Analysis

    Types of Reactions

    • Oxidation

        Reagents: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

        Conditions: Mild to moderate temperatures.

        Products: Sulfoxides or sulfones, depending on the extent of oxidation.

    • Reduction

        Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride.

        Conditions: Typically carried out in an inert atmosphere.

        Products: Reduced forms of the compound, potentially altering the methylsulfanyl group.

    • Substitution

        Reagents: Various nucleophiles or electrophiles.

        Conditions: Depends on the nature of the substituent being introduced.

        Products: Substituted derivatives of the original compound.

    Common Reagents and Conditions

      Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

      Reducing Agents: Lithium aluminum hydride, sodium borohydride.

      Coupling Agents: DCC, EDC for etherification reactions.

      Bases: Sodium ethoxide, sodium hydride for nucleophilic substitutions.

    Scientific Research Applications

    • Chemistry

      • Used as a building block in the synthesis of more complex molecules.
      • Acts as a ligand in coordination chemistry.
    • Biology

      • Investigated for its role as an enzyme inhibitor, particularly targeting kinases.
      • Potential use in studying protein-ligand interactions.
    • Medicine

      • Explored for its anticancer properties due to its ability to inhibit cell proliferation.
      • Potential therapeutic agent for other diseases involving dysregulated kinase activity.
    • Industry

      • Utilized in the development of new materials with specific electronic or optical properties.
      • Potential applications in the agrochemical industry as a pesticide or herbicide.

    Comparison with Similar Compounds

    Similar Compounds

      Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share the same core structure but differ in their substituents, affecting their biological activity and specificity.

      Thiazolo[4,5-d]pyrimidines: Another class of heterocyclic compounds with similar applications in medicinal chemistry.

      Triazolo[1,5-a]pyrimidines: Known for their diverse biological activities, including antiviral and anticancer properties.

    Uniqueness

    6-(Methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl 3-(trifluoromethyl)phenyl ether is unique due to the presence of both the methylsulfanyl and trifluoromethylphenyl ether groups. These functional groups contribute to its distinct chemical properties and enhance its ability to interact with biological targets, making it a valuable compound in drug discovery and development.

    Properties

    IUPAC Name

    6-methylsulfanyl-1-phenyl-4-[3-(trifluoromethyl)phenoxy]pyrazolo[3,4-d]pyrimidine
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C19H13F3N4OS/c1-28-18-24-16-15(11-23-26(16)13-7-3-2-4-8-13)17(25-18)27-14-9-5-6-12(10-14)19(20,21)22/h2-11H,1H3
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    MUVYLYHWFCNRAP-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CSC1=NC2=C(C=NN2C3=CC=CC=C3)C(=N1)OC4=CC=CC(=C4)C(F)(F)F
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C19H13F3N4OS
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    402.4 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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